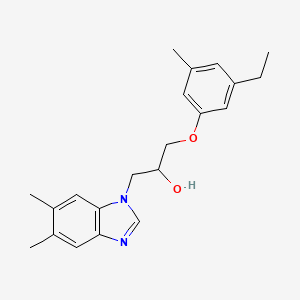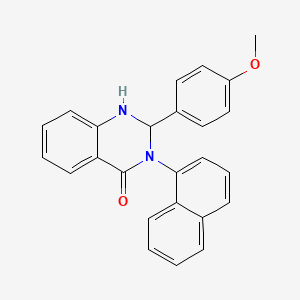![molecular formula C19H18FNO3 B4971208 8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4971208.png)
8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline, commonly known as FPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FPQ is a derivative of quinoline and is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of FPQ is not fully understood. However, it has been suggested that FPQ may act by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins.
Biochemical and Physiological Effects:
FPQ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation. FPQ has also been shown to have antimicrobial properties and to be effective against certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPQ has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. FPQ is also fluorescent, which makes it useful for imaging studies. However, FPQ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. FPQ also has limited solubility in organic solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on FPQ. One area of research is the development of new synthesis methods for FPQ that are more efficient and cost-effective. Another area of research is the development of new applications for FPQ, such as its use in drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of FPQ and its potential applications in biomedical research.
Conclusion:
In conclusion, FPQ is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FPQ has anti-tumor, anti-inflammatory, and anti-microbial properties and has been studied for its potential use as a fluorescent probe for imaging studies. FPQ has several advantages for lab experiments but also has some limitations. There are several future directions for research on FPQ, including the development of new synthesis methods and the exploration of new applications for FPQ.
Métodos De Síntesis
FPQ is synthesized through a series of chemical reactions. The first step involves the synthesis of 2-(2-fluorophenoxy)ethanol, which is then reacted with ethylene oxide to form 2-(2-fluorophenoxy)ethoxyethanol. The final step involves the condensation of 2-(2-fluorophenoxy)ethoxyethanol with 8-hydroxyquinoline to form FPQ.
Aplicaciones Científicas De Investigación
FPQ has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. FPQ has also been studied for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
8-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-16-7-1-2-8-17(16)23-13-11-22-12-14-24-18-9-3-5-15-6-4-10-21-19(15)18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPURKIGZFRDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)
![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4971191.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4971201.png)


![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)


![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)